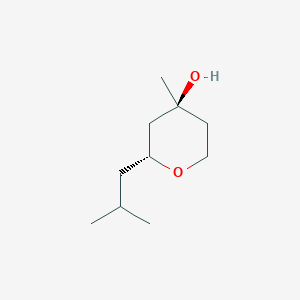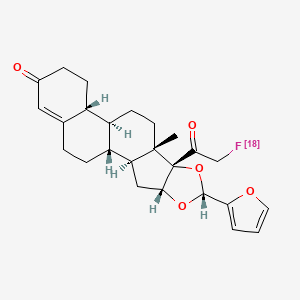
Fluorofuranylnorprogesterone F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorofuranylnorprogesterone F-18 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of norprogesterone, modified with a fluorine-18 isotope, which allows it to be used as a tracer in medical imaging to study various biological processes, particularly in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorofuranylnorprogesterone F-18 is synthesized using a method known as “fluorination on Sep-Pak.” This method involves trapping fluorine-18 on an anion exchange cartridge and drying it with anhydrous acetonitrile. The precursor solution is then passed through the cartridge to incorporate the fluorine-18 . The overall yield of the compound is around 64-72% with a synthesis time of approximately 40 minutes .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up to meet the demands of clinical and research applications. The process involves the use of automated synthesis modules to ensure consistency and safety in the production of the radiolabeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Fluorofuranylnorprogesterone F-18 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine-18 isotope is introduced through nucleophilic substitution reactions.
Reduction and Deprotection: These steps are necessary to prepare the final radiolabeled compound.
Common Reagents and Conditions
Reagents: Triflate precursors, n-Bu4NF/n-Bu4NOH, and anhydrous acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major product of these reactions is the radiolabeled this compound, which is used as a PET imaging tracer .
Aplicaciones Científicas De Investigación
Fluorofuranylnorprogesterone F-18 has several scientific research applications:
Chemistry: Used as a tracer to study chemical reactions and molecular interactions.
Biology: Helps in understanding biological processes at the molecular level.
Medicine: Primarily used in cancer research to study the functional status of estrogen receptors in breast cancer
Industry: Utilized in the development of new imaging techniques and diagnostic tools.
Mecanismo De Acción
Fluorofuranylnorprogesterone F-18 exerts its effects by binding to progesterone receptors. The fluorine-18 isotope emits positrons, which are detected by PET scanners to create detailed images of biological processes. This radioligand has high relative binding affinity to progesterone receptors and low nonspecific binding, making it an effective imaging agent .
Comparación Con Compuestos Similares
Similar Compounds
Fluorine-18 Labeled Dihydrotestosterone (Fluorodihydrotestosterone F-18): Used for imaging androgen receptors.
Fluoroestradiol F-18: Used for imaging estrogen receptors.
Uniqueness
Fluorofuranylnorprogesterone F-18 is unique due to its specific binding to progesterone receptors, making it particularly useful in breast cancer research. Its high binding affinity and low nonspecific binding enhance the accuracy and reliability of PET imaging .
Propiedades
Número CAS |
160388-43-2 |
|---|---|
Fórmula molecular |
C25H29FO5 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-(18F)fluoranylacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1/i26-1 |
Clave InChI |
VJKRBRUNEOHPBS-JQKUZGBFSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)C[18F])CCC6=CC(=O)CC[C@H]36 |
SMILES canónico |
CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


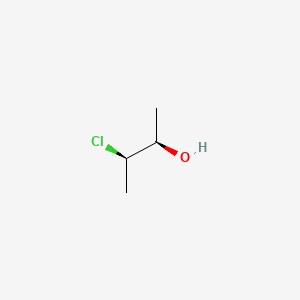
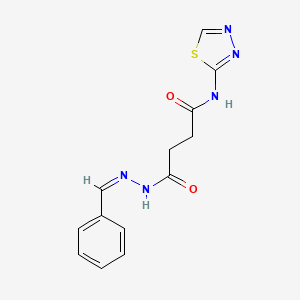
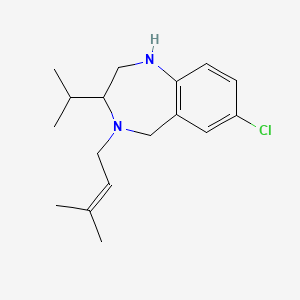
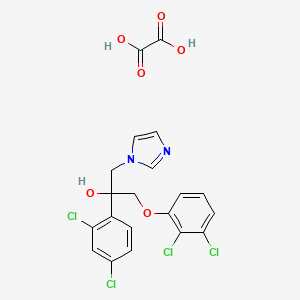
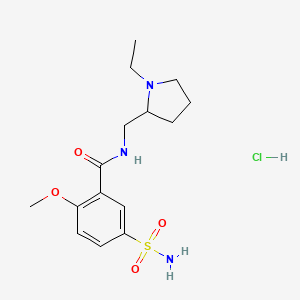
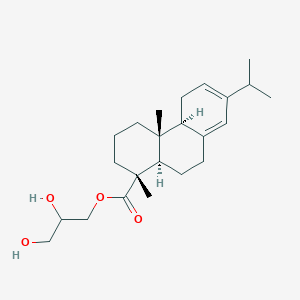
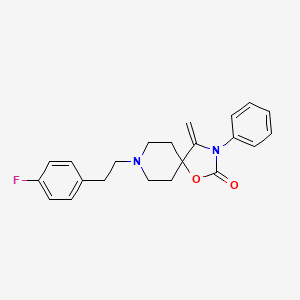
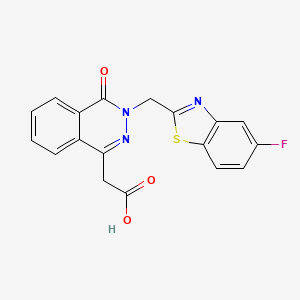
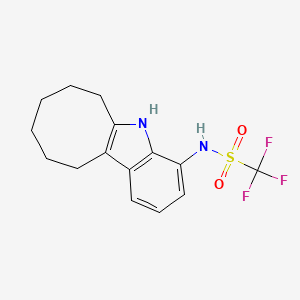
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
